Acetamide, N-[2-(4-nitrophenyl)ethyl]-
Description
Acetamide, N-[2-(4-nitrophenyl)ethyl]-, also known as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-[2-(4-nitrophenyl)ethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-[2-(4-nitrophenyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[2-(4-nitrophenyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-Nitrophenethyl)acetamide, also known as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a synthetic nitro compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of N-(4-Nitrophenethyl)acetamide involves electrophilic aromatic substitution mechanism, where one or more nitro (NO2) groups are introduced in ortho and para position of organic compound molecule . This compound is an important semi-product in the final synthesis of N-(4-hydroxyphenyl) acetamide molecule .
Biochemical Pathways
It is known that this compound is used as a semi-product in the production of colors, pharmaceutical active compounds, and many other aromatic compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1801607 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a synthetic nitro compound, it is important for obtaining many colors, medicaments, explosive, and other compounds .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenethyl)acetamide can be influenced by various environmental factors. For instance, the temperature must be continuously controlled during the nitration reaction of N-phenylacetamide, a process involved in the synthesis of N-(4-Nitrophenethyl)acetamide .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUSBMKFDPKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064189 | |
Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-07-1 | |
Record name | N-(2-(p-Nitrophenyl)ethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6270-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6270-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-NITROPHENYLETHYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T15CQL50WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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